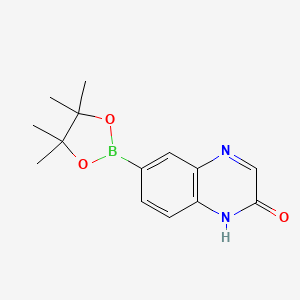
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxalin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxalin-2-OL is a chemical compound that features a quinoxaline core substituted with a dioxaborolane group
Preparation Methods
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxalin-2-OL typically involves the borylation of quinoxalin-2-OL with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxalin-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxalin-2-OL derivatives.
Reduction: Reduction reactions can lead to the formation of quinoxaline derivatives with different substituents.
Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions include various substituted quinoxalines and boronic acid derivatives .
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxalin-2-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxalin-2-OL involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can undergo transmetalation with palladium complexes, facilitating cross-coupling reactions. The quinoxaline core can interact with various molecular targets, making it useful in the development of bioactive compounds .
Comparison with Similar Compounds
Similar compounds to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxalin-2-OL include:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with a dioxaborolane group used in cross-coupling reactions.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its combination of a quinoxaline core with a dioxaborolane group, making it versatile for various applications in synthesis and materials science .
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxalin-2-OL is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of anti-inflammatory responses and other therapeutic applications. This article aims to explore the biological activity of this compound by reviewing relevant studies and findings.
The compound is characterized by its unique dioxaborolane moiety, which contributes to its biological activity. The molecular formula is C13H22BNO3, with a molecular weight of 251.14 g/mol. The structure includes a quinoxaline core that is known for various pharmacological properties.
Biological Activity Overview
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been identified as a lead modulator of inflammation through its interaction with specific receptors and pathways.
- NF-κB Pathway Modulation : The compound has been shown to significantly reduce NF-κB activity in response to inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α). This modulation indicates its potential role in regulating inflammatory responses at the cellular level .
- Receptor Activation : The compound activates the formyl peptide receptor 2 (ALX/FPR2), which is implicated in the resolution of inflammation. This activation leads to the attenuation of pro-inflammatory cytokines and promotes an anti-inflammatory environment .
In Vitro Studies
In vitro assays using human THP-1 monocyte cell lines demonstrated that this compound exhibited significant anti-inflammatory effects:
- NF-κB Activity : The compound reduced LPS-induced NF-κB-driven luciferase activity with an IC50 value of 25 pM .
- Cytokine Release : It effectively modulated the release of various cytokines including IL-6 and TNF-α, indicating its potential for therapeutic applications in inflammatory diseases .
In Vivo Studies
In vivo studies have corroborated the findings from in vitro experiments:
- Murine Models : Administration of the compound in murine models demonstrated a significant reduction in acute inflammatory responses. This supports its therapeutic potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activity
| Study Type | Key Findings | IC50 Value | Receptor Target |
|---|---|---|---|
| In Vitro | Reduced NF-κB activity | 25 pM | ALX/FPR2 |
| In Vitro | Modulated cytokine release | N/A | N/A |
| In Vivo | Attenuated acute inflammation | N/A | N/A |
Case Study 1: Anti-inflammatory Efficacy
A study conducted on a series of quinoxaline derivatives including this compound revealed that this compound was among the most potent in attenuating inflammatory markers in both cell cultures and animal models. The results indicated a promising avenue for further exploration in clinical settings.
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of quinoxaline derivatives demonstrated that modifications to the dioxaborolane moiety significantly influenced biological activity. This highlights the importance of structural components in enhancing therapeutic efficacy .
Properties
Molecular Formula |
C14H17BN2O3 |
|---|---|
Molecular Weight |
272.11 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)16-8-12(18)17-10/h5-8H,1-4H3,(H,17,18) |
InChI Key |
UEMBCUUILHWSKD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















